
1-(2-Chloropropanoylamino)-N-(2-methylpropyl)cyclopentane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloropropanoylamino)-N-(2-methylpropyl)cyclopentane-1-carboxamide, also known as CPPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CPPC is a cyclic amide that contains a chlorine atom, a propionyl group, and an isobutyl group. In
Mechanism of Action
1-(2-Chloropropanoylamino)-N-(2-methylpropyl)cyclopentane-1-carboxamide is believed to exert its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is involved in the production of prostaglandins, which are known to play a key role in inflammation and pain. By inhibiting the activity of COX-2, 1-(2-Chloropropanoylamino)-N-(2-methylpropyl)cyclopentane-1-carboxamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
1-(2-Chloropropanoylamino)-N-(2-methylpropyl)cyclopentane-1-carboxamide has been found to have various biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, 1-(2-Chloropropanoylamino)-N-(2-methylpropyl)cyclopentane-1-carboxamide has been found to have antioxidant properties. It has also been found to have a positive effect on the cardiovascular system, by reducing blood pressure and improving blood flow.
Advantages and Limitations for Lab Experiments
1-(2-Chloropropanoylamino)-N-(2-methylpropyl)cyclopentane-1-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily determined using various analytical techniques. It is also stable under various conditions, making it suitable for long-term storage. However, one limitation of 1-(2-Chloropropanoylamino)-N-(2-methylpropyl)cyclopentane-1-carboxamide is that it is not very soluble in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on 1-(2-Chloropropanoylamino)-N-(2-methylpropyl)cyclopentane-1-carboxamide. One potential direction is the development of new drugs based on 1-(2-Chloropropanoylamino)-N-(2-methylpropyl)cyclopentane-1-carboxamide for the treatment of various diseases. Another direction is the exploration of the potential applications of 1-(2-Chloropropanoylamino)-N-(2-methylpropyl)cyclopentane-1-carboxamide in the field of materials science, due to its unique chemical structure. Furthermore, the study of the mechanism of action of 1-(2-Chloropropanoylamino)-N-(2-methylpropyl)cyclopentane-1-carboxamide and its effects on various biological systems is an area that requires further investigation.
Synthesis Methods
1-(2-Chloropropanoylamino)-N-(2-methylpropyl)cyclopentane-1-carboxamide can be synthesized through a multi-step process that involves the reaction of cyclopentanone with propionyl chloride, followed by the reaction with isobutylamine and chloroacetyl chloride. The final step involves the reaction of the intermediate product with ammonia to obtain 1-(2-Chloropropanoylamino)-N-(2-methylpropyl)cyclopentane-1-carboxamide. This method has been reported in various studies and has been found to be efficient and reliable.
Scientific Research Applications
1-(2-Chloropropanoylamino)-N-(2-methylpropyl)cyclopentane-1-carboxamide has been found to have potential applications in various fields of scientific research. One of the most promising applications of 1-(2-Chloropropanoylamino)-N-(2-methylpropyl)cyclopentane-1-carboxamide is in the field of medicinal chemistry. 1-(2-Chloropropanoylamino)-N-(2-methylpropyl)cyclopentane-1-carboxamide has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs for the treatment of various diseases.
properties
IUPAC Name |
1-(2-chloropropanoylamino)-N-(2-methylpropyl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23ClN2O2/c1-9(2)8-15-12(18)13(6-4-5-7-13)16-11(17)10(3)14/h9-10H,4-8H2,1-3H3,(H,15,18)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQLECPRSIUMQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1(CCCC1)NC(=O)C(C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloropropanoylamino)-N-(2-methylpropyl)cyclopentane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

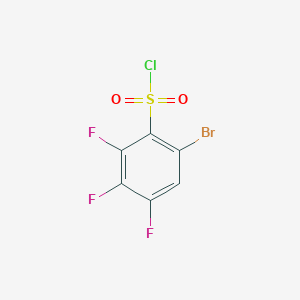
![N-1,3-benzodioxol-5-yl-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2411457.png)
![tert-butyl N-{[(4-bromo-3-methylphenyl)carbamoyl]methyl}carbamate](/img/structure/B2411458.png)
![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-4-phenylbenzamide](/img/structure/B2411459.png)
![N-{3-[(dimethylamino)methylene]-4-oxocyclohexyl}acetamide](/img/structure/B2411460.png)
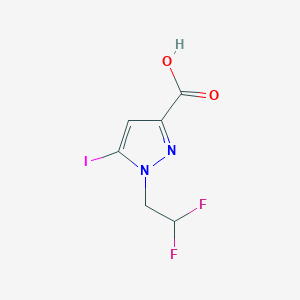
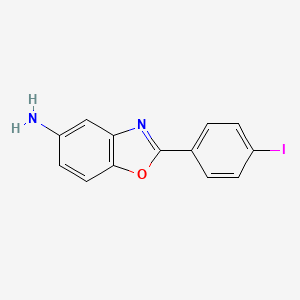
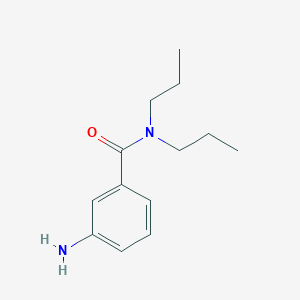
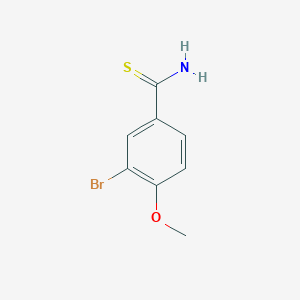
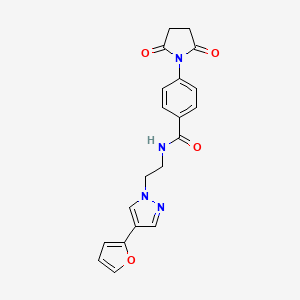
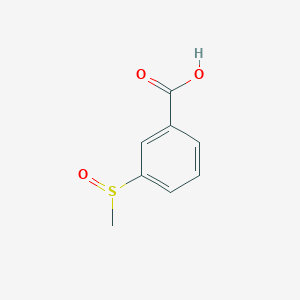
![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2411475.png)
![3-(Furan-2-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B2411476.png)
